2-(Pyrrolidin-1-yl)pyridin-4-amine
Overview
Description
“2-(Pyrrolidin-1-yl)pyridin-4-amine” is an organic compound that belongs to the class of phenol ethers . It consists of a pyrrolidinyl group attached via N to the 4-position of pyridine . This compound is of great interest due to its significant pharmacological activity .
Synthesis Analysis
The synthesis of “this compound” involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The synthetic strategies used include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of the obtained products was confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine . The reaction conditions and the influence of steric factors on biological activity are also important aspects of the chemical reactions analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula, molecular weight, melting point, boiling point, and density . It is a white solid .Scientific Research Applications
Oxidative Transformation
2-(Pyrrolidin-1-yl)pyridin-4-amine plays a role in the oxidative transformation of cyclic amines to lactams, important chemical feedstocks. CeO2-supported gold nanoparticles catalyze this transformation efficiently. For instance, complete conversion of pyrrolidine affords a high yield of the lactam product 2-pyrrolidone, an intermediate in the reaction pathway (Dairo et al., 2016).
Redox-Annulations
Cyclic amines including pyrrolidine undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process involves carboxylic acid-promoted generation of a conjugated azomethine ylide, leading to the formation of ring-fused pyrrolines, which can be oxidized to pyrroles or reduced to pyrrolidines (Kang et al., 2015).
Synthesis of Pyrrolidin-1-yl Pyrimidines
A method for synthesizing 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid. The structures of these products are confirmed by various spectroscopic methods (Smolobochkin et al., 2019).
Pyrrole and Derivatives Synthesis
Pyrrole derivatives, which include pyrrolidines, are often prepared by the condensation of amines with carbonyl-containing compounds. These derivatives play a fundamental role in various biological molecules and have applications in the synthesis of solvents, dyes, and conducting polymers (Anderson & Liu, 2000).
Preparation of Divalent N(I) Compounds
N-(Pyridin-2-yl)thiazol-2-amine, a derivative of this compound, shows dynamic tautomerism and divalent N(I) character. Quantum chemical analysis of this compound reveals competitive isomeric structures, which are significant in the context of its electron-donating properties (Bhatia et al., 2013).
Mechanism of Action
Target of Action
The compound 2-(Pyrrolidin-1-yl)pyridin-4-amine has been found to interact with a variety of targets. It acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . It also inhibits a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The interaction of this compound with its targets leads to a variety of changes. As an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . Its modulation of the insulin-like growth factor 1 receptor can influence cell growth and development . By inhibiting various enzymes, it can affect multiple biochemical processes, including the breakdown of cyclic guanosine monophosphate (cGMP) by phosphodiesterase type 5 .
Biochemical Pathways
The action of this compound affects several biochemical pathways. Its antagonism of the vanilloid receptor 1 can influence the pain signaling pathway . Its modulation of the insulin-like growth factor 1 receptor can affect the insulin signaling pathway, which plays a crucial role in regulating glucose metabolism . Its inhibition of various enzymes can disrupt their respective pathways, such as the cGMP pathway in the case of phosphodiesterase type 5 .
Pharmacokinetics
Compounds with a pyrrolidine ring, like this compound, are generally well-absorbed and have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets and the pathways it affects. For example, its antagonism of the vanilloid receptor 1 can reduce pain perception . Its modulation of the insulin-like growth factor 1 receptor can influence cell growth and development . Its inhibition of various enzymes can lead to changes in the levels of their substrates and products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity. For example, the pH can influence the ionization state of the compound, potentially affecting its absorption and distribution . The temperature can affect the compound’s stability and the rate of its metabolic reactions . Other substances, such as other drugs or food components, can interact with this compound, potentially affecting its pharmacokinetics and pharmacodynamics .
Safety and Hazards
“2-(Pyrrolidin-1-yl)pyridin-4-amine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Properties
IUPAC Name |
2-pyrrolidin-1-ylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSQRSAMKYIVHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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